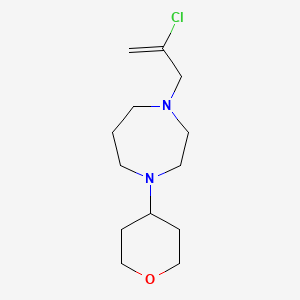
1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane, also known as CPDD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane is not fully understood, but studies have suggested that it may act as a GABA-A receptor modulator. GABA-A receptors are responsible for inhibitory neurotransmission in the brain, and modulating these receptors can have various effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, modulating GABA-A receptors, and forming self-assembled monolayers on gold surfaces. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane in lab experiments include its high purity, ease of synthesis, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.
Future Directions
There are many future directions for the study of 1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane, including further investigations into its potential applications in medicinal chemistry, drug discovery, and materials science. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, studies are needed to investigate the potential toxicity of this compound and its effects on the environment. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields, and further research is needed to fully understand its potential.
Synthesis Methods
1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane can be synthesized using a variety of methods, including the reaction of 1,4-diazepane with chloroacetaldehyde followed by cyclization with 4-hydroxytetrahydrofuran. Another method involves the reaction of 1,4-diazepane with 2-chloroprop-2-enal, followed by cyclization with 4-hydroxytetrahydrofuran. Both methods have been reported to yield high purity this compound.
Scientific Research Applications
1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In drug discovery, this compound has been investigated as a potential scaffold for the development of new drugs, with studies reporting its ability to modulate GABA-A receptors. In materials science, this compound has been studied for its potential use in the development of new materials, with studies reporting its ability to form self-assembled monolayers on gold surfaces.
properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c1-12(14)11-15-5-2-6-16(8-7-15)13-3-9-17-10-4-13/h13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFHDUQYKUTXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCN(CC1)C2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)


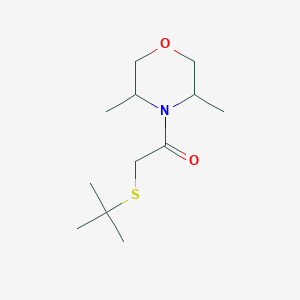
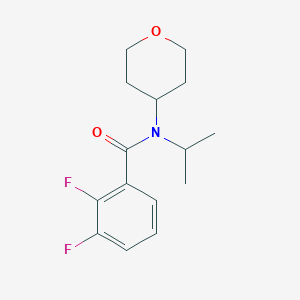


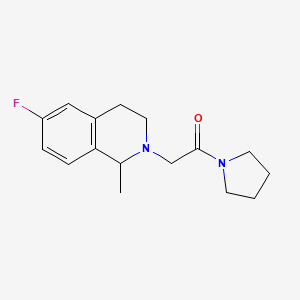
![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)
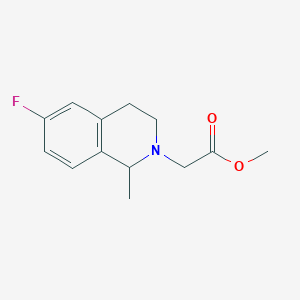

![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)